3,4-dimethyl-2,5-dihydro-1H-pyrrole hydrochloride
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Overview
Description
3,4-Dimethyl-2,5-dihydro-1H-pyrrole hydrochloride is a heterocyclic organic compound It is a derivative of pyrrole, characterized by the presence of two methyl groups at the 3 and 4 positions, and a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-2,5-dihydro-1H-pyrrole hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method involves the reaction of 3,4-dimethyl-2,5-dihydro-1H-pyrrole with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-2,5-dihydro-1H-pyrrole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while substitution reactions can produce a variety of functionalized pyrroles .
Scientific Research Applications
3,4-Dimethyl-2,5-dihydro-1H-pyrrole hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,4-dimethyl-2,5-dihydro-1H-pyrrole hydrochloride exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The specific pathways involved depend on the context of its use, such as its role in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrrole: Lacks the hydrochloride group and has different reactivity.
3,4-Dimethylpyrrole: Similar structure but without the dihydro and hydrochloride modifications.
Pyrrole-2,5-dione: An oxidized form of pyrrole with different chemical properties.
Uniqueness
3,4-Dimethyl-2,5-dihydro-1H-pyrrole hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility, reactivity, and biological activity compared to other pyrrole derivatives .
Properties
CAS No. |
100351-04-0 |
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Molecular Formula |
C6H12ClN |
Molecular Weight |
133.62 g/mol |
IUPAC Name |
3,4-dimethyl-2,5-dihydro-1H-pyrrole;hydrochloride |
InChI |
InChI=1S/C6H11N.ClH/c1-5-3-7-4-6(5)2;/h7H,3-4H2,1-2H3;1H |
InChI Key |
DYBARUHCQJQQIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CNC1)C.Cl |
Purity |
95 |
Origin of Product |
United States |
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